![molecular formula C12H15BN2O4S B13916558 (2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a benzothiazole ring, a boronic acid moiety, and a carbamate ester, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 2-aminobenzothiazole with boronic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.
化学反応の分析
Types of Reactions
N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Boronic esters.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted carbamate esters.
科学的研究の応用
N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes such as proteases and kinases. The benzothiazole ring contributes to the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
tert-Butyl 4-bromobenzylcarbamate: Another carbamate ester with similar reactivity.
N-Boc-4-bromomethylphenylcarbamate: Shares structural similarities and undergoes comparable chemical reactions.
Uniqueness
N-[4-(dihydroxyborano)-2-benzothiazolyl]Carbamic acid 1,1-dimethylethyl ester is unique due to its combination of a boronic acid moiety and a benzothiazole ring, which imparts distinct chemical properties and biological activities. This dual functionality makes it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C12H15BN2O4S |
|---|---|
分子量 |
294.14 g/mol |
IUPAC名 |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-benzothiazol-4-yl]boronic acid |
InChI |
InChI=1S/C12H15BN2O4S/c1-12(2,3)19-11(16)15-10-14-9-7(13(17)18)5-4-6-8(9)20-10/h4-6,17-18H,1-3H3,(H,14,15,16) |
InChIキー |
XRIVZJXRWBPLJM-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)SC(=N2)NC(=O)OC(C)(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


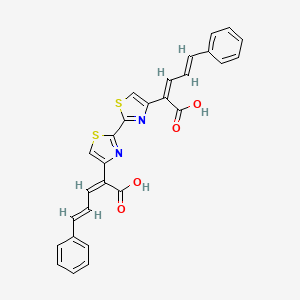
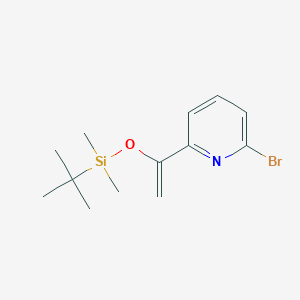

![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
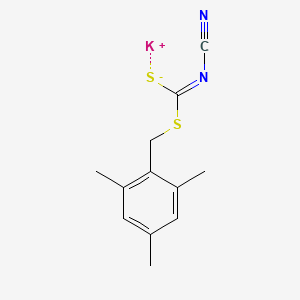
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
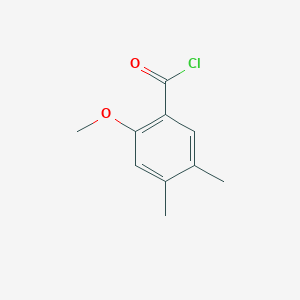
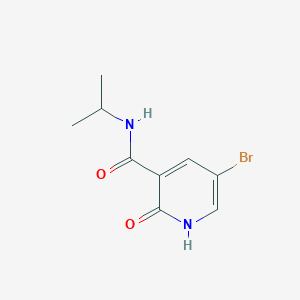
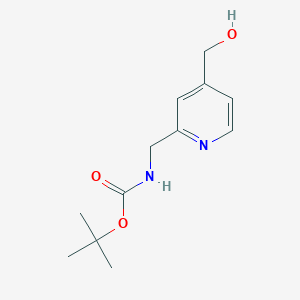
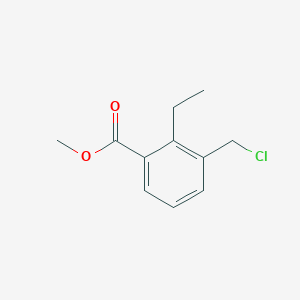
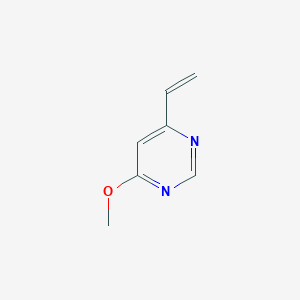
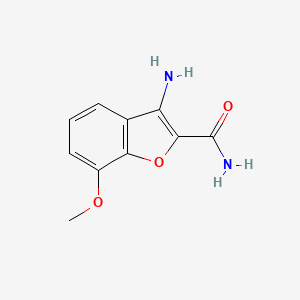
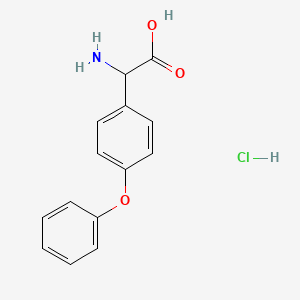
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
